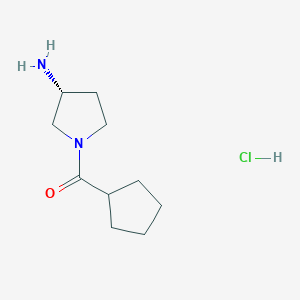

![molecular formula C16H24ClNO4S2 B3013766 1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine CAS No. 2097883-22-0](/img/structure/B3013766.png)

1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

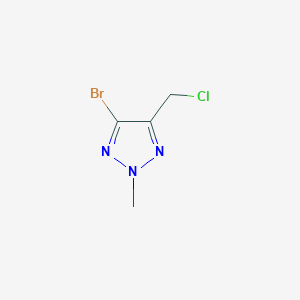

The compound "1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine" is a chemically synthesized molecule that may be related to various sulfonyl-substituted piperidine derivatives. These derivatives are known for their potential biological activities, including antimicrobial properties. The structure of such compounds typically includes a piperidine ring, which is a common feature in many pharmaceutical agents, and sulfonyl groups that can be modified to alter the compound's properties and activities .

Synthesis Analysis

The synthesis of sulfonyl-substituted piperidine derivatives often involves the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of a solvent like methylene dichloride and a base such as triethylamine . In a related synthesis, piperidin-4-yl-diphenyl-methanol is condensed with p-chlorobenzene sulfonylchloride to form a sulfonyl-substituted piperidine . These methods highlight the versatility of sulfonyl chloride reagents in introducing sulfonyl groups to piperidine rings under controlled conditions.

Molecular Structure Analysis

The molecular structure of sulfonyl-substituted piperidines can be characterized by spectroscopic techniques such as 1H-NMR and IR, and their crystal structures can be elucidated using X-ray crystallography . The piperidine ring often adopts a chair conformation, which is a stable configuration for six-membered rings. The geometry around the sulfur atom in the sulfonyl group is typically distorted from a regular tetrahedron due to the presence of different substituents .

Chemical Reactions Analysis

Sulfonyl-substituted piperidines can participate in various chemical reactions, including asymmetric radical reactions catalyzed by transition metal complexes. For instance, sulfonyl chlorides can be added to alkenes to form optically active adducts in the presence of a ruthenium catalyst . These reactions demonstrate the potential for creating chiral centers in the synthesis of biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl-substituted piperidines are influenced by the nature of the substituents on the piperidine ring and the sulfonyl group. These properties can be studied using quantum chemical methods such as density functional theory (DFT), which provides insights into molecular geometry, electronic structure, and reactivity . Theoretical calculations can also predict thermodynamic properties and vibrational frequencies, which can be compared with experimental data for validation . The presence of sulfonyl groups can enhance the molecule's ability to form hydrogen bonds and other non-covalent interactions, which can affect its solubility, stability, and biological activity .

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Synthetic approaches to similar sulfonyl piperidine derivatives often involve condensation reactions, characterization by spectroscopic techniques, and structural investigations using X-ray crystallography. For instance, the synthesis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol showcases the application of sulfonyl chloride in generating compounds with potential pharmacological activities, characterized by their crystal structures revealing chair conformations of the piperidine ring and typical tetrahedral geometry around sulfur atoms (Girish et al., 2008). Similar methodologies and characterizations are applied across various sulfonyl piperidine derivatives, indicating a broad interest in these compounds for their unique chemical properties and potential applications.

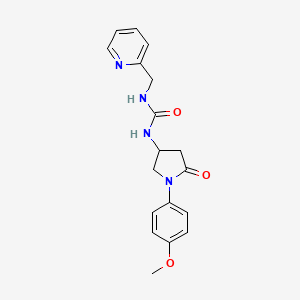

Potential Pharmacological Applications

While direct references to the pharmacological applications of "1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine" were not found, the synthesis of structurally related compounds such as N-substituted derivatives of sulfonyl piperidines underscores the ongoing research into their potential as drug candidates for diseases like Alzheimer's (Rehman et al., 2018). These efforts reflect the broader interest in sulfonyl piperidine compounds for their chemical versatility and potential therapeutic benefits.

Propiedades

IUPAC Name |

1-[(3-chlorophenyl)methylsulfonyl]-3-(2-methylpropylsulfonyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClNO4S2/c1-13(2)11-23(19,20)16-7-4-8-18(10-16)24(21,22)12-14-5-3-6-15(17)9-14/h3,5-6,9,13,16H,4,7-8,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZYNSHQIGBGSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)CC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3013684.png)

![2-chloro-1-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}propan-1-one](/img/structure/B3013687.png)

![N-[1-(Aminomethyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B3013690.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3013693.png)

![2-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-methylamino]cyclohexan-1-ol](/img/structure/B3013694.png)

![N-(3-ethoxypropyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide](/img/structure/B3013696.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B3013697.png)

![N-(3,4a,5,6,7,7a-Hexahydro-2H-cyclopenta[b][1,4]dithiin-5-yl)prop-2-enamide](/img/structure/B3013704.png)